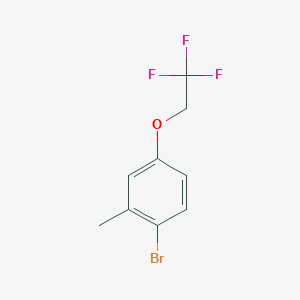![molecular formula C22H31O2P B1403168 Di-tert-butyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine CAS No. 819867-21-5](/img/structure/B1403168.png)
Di-tert-butyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
説明
“Di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine” is a type of Buchwald precatalyst that can be used in cross-coupling reactions for the formation of C-C, C–N, C–O, C–F, C–CF3, and C–S bonds . It is air-, moisture-, and thermally-stable and is highly soluble in a wide range of common organic solvents .
Synthesis Analysis
The synthesis of similar compounds involves the use of butyllithium in hexane added to a solution of 2,4,6-di-tert-butyl-6-methylphenylphosphine in THF at 0°C . The reaction mixture is then allowed to warm to room temperature, treated with 10% NaOH in water, filtered, and extracted with pentane .Molecular Structure Analysis
The molecular structure of “Di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine” is complex. Its empirical formula is C70H96O2P2 . It has a molecular weight of 1031.46 .Chemical Reactions Analysis
This compound can be used in the assembly of privileged 7-methylpyrazolo[1,5-a]pyrimidines as well as 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidines with excellent regioselectivity and functional group tolerance .Physical and Chemical Properties Analysis
“Di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine” is air-, moisture-, and thermally-stable and is highly soluble in a wide range of common organic solvents . Its empirical formula is C70H96O2P2 and it has a molecular weight of 1031.46 .科学的研究の応用
Synthesis of Phosphonito,N and Phosphito,N Ligands : This research involves the synthesis of new Phosphonito,N and Phosphito,N ligands using Di-tert-butyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine as a key intermediate. These ligands have potential applications in forming complexes with rhodium(I), palladium(II), and platinum(II), which are important for various catalytic processes (Franciò et al., 2002).
Catalytic Applications : In another study, bulky phosphines containing substituted biphenyl were used in the selective telomerization of 1,3-butadiene with methanol. These ligands showed improved selectivity and yield in catalytic processes compared to traditional ligands (Tschan et al., 2010).
Study of Unstable Ortho-Phosphinophenol : Research demonstrated the instability of a certain ortho-phosphinophenol under specific conditions, despite the presence of bulky tert-butyl groups. This study highlights the delicate nature of certain phosphine compounds and their reactivity (Wu et al., 2013).
Ligand Exchange Reactions : Another study explored ligand exchange reactions involving Di-tert-butyl(chlorodimethylstannyl)phosphine, demonstrating the complexity and variety of reactions that these phosphine compounds can undergo (Schumann et al., 1976).
Cyclopalladation of Prochiral Phosphine : This research focused on the cyclopalladation of prochiral phosphine, a process crucial in understanding the properties of phosphapalladacycle Pd-C bonds. Such studies are vital for the development of new catalysts and materials (Ng et al., 2007).
Chiral Complexes of Palladium(0) : The study of new chiral complexes of Pd(0) containing either bis(phosphine) or phosphine-sulfur chelate revealed interesting solution dynamics and structural insights, important for understanding the behavior of such complexes in various reactions (Tschoerner et al., 1997).
作用機序
Target of Action
The primary target of Di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine, also known as 2-(Di-tert-butylphosphino)-2’,6’-dimethoxybiphenyl, is to act as a ligand in various catalytic reactions . It is used in the formation of complex catalysts that are involved in a variety of chemical reactions .
Mode of Action
This compound interacts with its targets by binding to them and forming a complex. This complex then acts as a catalyst, speeding up the reaction without being consumed in the process . The presence of this compound can significantly enhance the efficiency and selectivity of the reaction .
Biochemical Pathways
The compound is involved in several biochemical pathways, particularly in reactions such as the Rhodium-catalyzed cycloaddition of diynes to sulfonimines and the intramolecular allylic alkylation reaction using Pd catalyst . These reactions lead to the formation of various products, including 1,2-Dihydropyridines and enantiorich disubstituted γ-lactams .
Pharmacokinetics
Instead, it remains unchanged throughout the reaction and can be recovered and reused .
Result of Action
The result of the compound’s action is the efficient and selective catalysis of various reactions. This leads to the formation of desired products with high yield and purity .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is air-, moisture-, and thermally-stable, and is highly soluble in a wide range of common organic solvents . These properties make it a versatile and robust catalyst for use in various reaction conditions .
生化学分析
Biochemical Properties
Di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine plays a crucial role in biochemical reactions as a ligand. It interacts with various enzymes, proteins, and other biomolecules to facilitate catalytic processes. For instance, it can form complexes with transition metals such as palladium and rhodium, which are essential for catalyzing reactions like hydrogenation and cycloaddition . These interactions are typically characterized by the formation of stable coordination bonds between the phosphine ligand and the metal center, enhancing the reactivity and selectivity of the catalytic process.
Cellular Effects
The effects of di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with metal complexes can lead to the activation or inhibition of specific enzymes involved in metabolic pathways . Additionally, it may affect the expression of genes related to oxidative stress and cellular defense mechanisms, thereby impacting cell survival and function.
Molecular Mechanism
At the molecular level, di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine exerts its effects through binding interactions with biomolecules. The phosphine group can coordinate with metal ions, forming stable complexes that facilitate catalytic reactions . These interactions can lead to enzyme inhibition or activation, depending on the nature of the metal complex and the specific biochemical pathway involved. Furthermore, the compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme temperatures or reactive chemicals . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability and degradation over time.
Dosage Effects in Animal Models
The effects of di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects by enhancing catalytic processes and improving metabolic efficiency . At higher doses, it can lead to toxic or adverse effects, such as enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed in studies, indicating that there is a critical dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
Di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can modulate metabolic flux by influencing the activity of key enzymes involved in pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation . Additionally, it may affect metabolite levels by altering the balance between anabolic and catabolic processes, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects . The compound’s lipophilic nature allows it to readily cross cell membranes, enhancing its distribution within the cellular environment.
Subcellular Localization
The subcellular localization of di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it can interact with enzymes and other biomolecules . These interactions can modulate the compound’s activity and function, contributing to its overall biochemical effects.
特性
IUPAC Name |
ditert-butyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31O2P/c1-21(2,3)25(22(4,5)6)19-15-10-9-12-16(19)20-17(23-7)13-11-14-18(20)24-8/h9-15H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPUFWFLYXQTEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C2=C(C=CC=C2OC)OC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00737324 | |
| Record name | Di-tert-butyl(2',6'-dimethoxy[1,1'-biphenyl]-2-yl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00737324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
819867-21-5 | |
| Record name | Di-tert-butyl(2',6'-dimethoxy[1,1'-biphenyl]-2-yl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00737324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1403085.png)
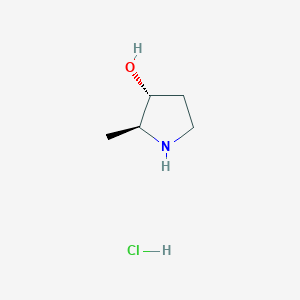
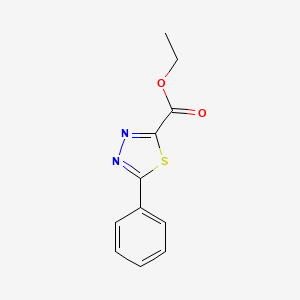
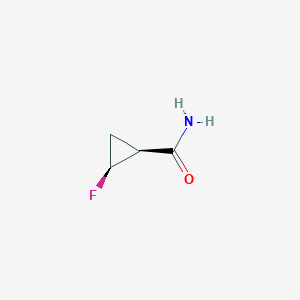
![5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1403090.png)
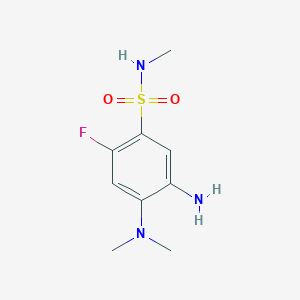



![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine](/img/structure/B1403097.png)


![1-Oxa-6-azaspiro[3.3]heptane](/img/structure/B1403105.png)
